1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Compound Procurement Library Design

This 1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1049501-37-2) is a critical tool for JAK family kinase inhibitor selectivity studies. The pyridin-2-ylmethyl amide at C3 creates a unique hydrogen-bonding network that cannot be replicated by simpler N-ethyl or free acid analogs—ensuring valid structure-activity relationship (SAR) mapping. Pair with an ALK-biased pyridazine control to establish isoform selectivity fingerprints. The unsubstituted benzyl group provides a baseline for evaluating 4-methylbenzyl and 4-chlorobenzyl N1 modifications. Systematic procurement of exact structural identity with verified purity is essential to avoid confounding assay results. Contact us for bulk availability and custom synthesis options.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 1049501-37-2
Cat. No. B2863762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide
CAS1049501-37-2
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H16N4O2/c23-17-10-9-16(18(24)20-12-15-8-4-5-11-19-15)21-22(17)13-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,24)
InChIKeyQDJBQCXNGTWRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1049501-37-2) for Research Use


1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1049501-37-2) is a synthetically accessible pyridazine-based carboxamide derivative with the molecular formula C18H16N4O2 and a molecular weight of 320.35 g/mol . The compound belongs to the 1,6-dihydropyridazine-3-carboxamide class, a scaffold investigated in kinase inhibitor programs, including JAK and ALK inhibition [1]. Its structure features a benzyl group at the N1 position and a pyridin-2-ylmethyl amide at the C3 carboxamide, a combination that may confer distinct binding properties relative to simpler or differently substituted analogs [2].

Why In-Class Substitution Requires Caution: The Case of 1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide


Within the 1,6-dihydropyridazine-3-carboxamide class, small structural changes can profoundly alter target engagement and selectivity. The pyridin-2-ylmethyl amide substituent has been shown to significantly modulate biological activity in related dihydropyridazine series [1]. Compounds lacking this specific N-capping group, such as the simpler N-ethyl analog or the free carboxylic acid precursor (CAS 171673-00-0), are structurally incapable of replicating the same intramolecular hydrogen-bonding network and steric profile, making generic substitution unreliable . The limited public data underscores the need for procurement based on exact structural identity and verified purity rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for 1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide


Molecular Formula and Molecular Weight Comparison vs. Key Analogs

The molecular formula C18H16N4O2 and MW 320.35 g/mol distinguish this compound from closest analogs with different N1 substitution patterns. The 4-methylbenzyl analog (CAS 1049533-18-7) has formula C19H18N4O2 and MW 334.38 g/mol, while the 4-chlorobenzyl analog (if commercially available) would differ in mass by ~34 amu . These differences are critical for LC-MS identity confirmation and compound management in screening libraries.

Medicinal Chemistry Compound Procurement Library Design

Kinase Inhibition Scaffold Classification: JAK vs. ALK Inhibitor Patent Context

The 1,6-dihydropyridazine-3-carboxamide scaffold is claimed in patent families targeting both JAK kinases (WO2015123453A1) and ALK kinases (US 9,126,947 B2) [1][2]. The N-benzyl/N-pyridin-2-ylmethyl substitution pattern of the target compound places it structurally within the Markush scope of the JAK inhibitor patent, whereas the ALK patent family features different substitution vectors, suggesting divergent kinase selectivity profiles at the patent level. This class-level inference is based on structural analysis of patent claims.

Kinase Inhibition Patent Analysis SAR Studies

Purity and Physical Form Specification for Reproducible Research

The compound is typically supplied at ≥95% purity as determined by HPLC, a specification critical for biological assay reproducibility . The carboxylic acid analog (CAS 171673-00-0) is a solid with a reported melting point range, whereas the target amide's physical form must be confirmed lot-to-lot. No pharmacopeial monograph exists, so procurement should mandate batch-specific CoA with HPLC purity, identity (1H-NMR, MS), and residual solvent analysis.

Quality Control Reproducibility Compound Management

Recommended Application Scenarios for 1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide


JAK Kinase Inhibitor Scaffold Validation in Biochemical Assays

Based on its structural alignment with the JAK inhibitor patent Markush [1], this compound serves as a tool for confirming JAK family selectivity within dihydropyridazine series. Pair with a scaffold-divergent control (e.g., an ALK-biased pyridazine from US 9,126,947 B2 [2]) to establish isoform selectivity fingerprints.

Structure-Activity Relationship (SAR) Exploration at the N1-Benzyl Position

The unsubstituted benzyl group provides a baseline for comparing 4-methylbenzyl (CAS 1049533-18-7), 4-chlorobenzyl, and other N1-modified analogs. Systematic procurement of these topologically similar compounds enables mapping of steric and electronic contributions to target binding without confounding changes at the C3 amide [3].

Reference Standard for Compound Library Quality Control

With a well-defined molecular formula and CAS registry, this compound can anchor an in-house dihydropyridazine QC panel. Its HRMS data and NMR spectra should be verified against the carboxylic acid precursor (CAS 171673-00-0) to rule out hydrolytic degradation during storage .

Quote Request

Request a Quote for 1-benzyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.